7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related thieno[2,3-d]pyrimidine-2,4-dione derivatives, including those with functionalities akin to the subject compound, has been extensively studied to understand their structure-activity relationships, especially as GnRH receptor antagonists for treating reproductive diseases. The synthesis process often involves creating core structures with specific substituents to enhance receptor binding activity, highlighting the importance of hydrophobic substituents for optimal interaction (Guo et al., 2003).
Electronic and Photophysical Applications
Novel conjugated polyelectrolytes and electron transport layer (ETL) materials incorporating thiophene derivatives have shown promise in improving the efficiency of polymer solar cells. For example, the electron-deficient nature of certain backbones enhances conductivity and electron mobility, facilitating better energy alignment and electron extraction in devices (Hu et al., 2015).
pH Sensing and Photophysical Properties
Derivatives featuring pyrimidine-phthalimide structures have been designed for pH-sensing applications, utilizing their solid-state fluorescence and solvatochromism for colorimetric sensors and logic gates. These developments are based on the donor–π–acceptor (D–π–A) design principles, allowing for tunable photophysical properties and applications in sensing technologies (Yan et al., 2017).
Antibacterial and Antimicrobial Studies
Synthetic efforts have also focused on creating substituted thienopyrimidines with antibacterial properties. This involves complex synthetic routes starting from basic thiophene derivatives and leading to compounds with potential antibacterial applications (More et al., 2013). Similarly, novel synthesis methods have been applied to generate spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, showcasing a variety of antimicrobial activities (Faty et al., 2015).
Electrochromic and NLO Applications
Electrochromic devices benefit from the synthesis of pyrimidinone derivatives and Schiff base ligands, emphasizing the role of structural design in achieving desired electronic properties and applications in smart materials (Aly et al., 2018).
Properties
IUPAC Name |
2-thiomorpholin-4-yl-6-(2-thiophen-2-ylethyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c22-14-12-10-17-15(20-5-8-24-9-6-20)18-13(12)19-16(23)21(14)4-3-11-2-1-7-25-11/h1-2,7,10H,3-6,8-9H2,(H,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCVBCNDIYVMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C3C(=N2)NC(=O)N(C3=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.